N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
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Overview
Description
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a synthetic organic compound that features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves a multi-step process. One common method starts with the preparation of the 4-fluorophenyl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a suitable phenylbutanamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the oxadiazole ring contributes to its stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the oxadiazole ring.
3-amino-N-substituted-4-(substituted phenyl)butanamides: Similar in structure but with variations in the substituents on the phenyl and butanamide groups.
Uniqueness
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C18H16FN3O2 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H16FN3O2/c1-2-3-16(23)20-15-10-6-13(7-11-15)18-21-17(22-24-18)12-4-8-14(19)9-5-12/h4-11H,2-3H2,1H3,(H,20,23) |
InChI Key |
YPTUZZPRIQKKBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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